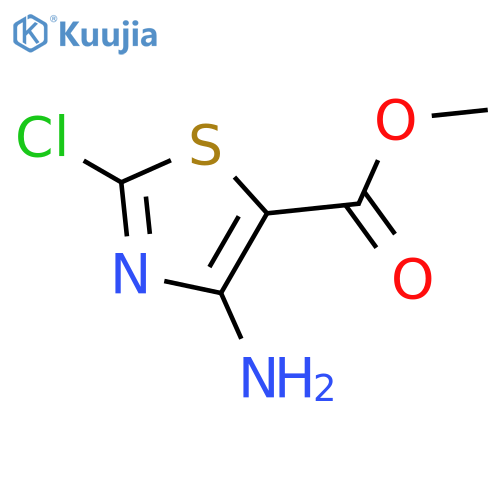

Cas no 1196147-20-2 (methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)

1196147-20-2 structure

商品名:methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate

CAS番号:1196147-20-2

MF:C5H5ClN2O2S

メガワット:192.623398542404

MDL:MFCD13190354

CID:2616407

PubChem ID:72212716

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate

- DTXSID101251970

- AB70261

- 1196147-20-2

- Methyl 4-amino-2-chloro-5-thiazolecarboxylate

- METHYL 4-AMINO-2-CHLOROTHIAZOLE-5-CARBOXYLATE

- EN300-2920775

- WXB14720

- 4-AMINO-2-CHLORO-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER

-

- MDL: MFCD13190354

- インチ: InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3

- InChIKey: XJEGTQDOGZSFKN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 191.9760263Da

- どういたいしつりょう: 191.9760263Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 93.5Ų

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2920775-5g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95% | 5g |

$5635.0 | 2023-09-06 | |

| Enamine | EN300-2920775-0.25g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95.0% | 0.25g |

$963.0 | 2025-03-19 | |

| Enamine | EN300-2920775-2.5g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95.0% | 2.5g |

$3809.0 | 2025-03-19 | |

| Enamine | EN300-2920775-5.0g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95.0% | 5.0g |

$5635.0 | 2025-03-19 | |

| Enamine | EN300-2920775-10.0g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95.0% | 10.0g |

$8357.0 | 2025-03-19 | |

| Enamine | EN300-2920775-10g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95% | 10g |

$8357.0 | 2023-09-06 | |

| Enamine | EN300-2920775-1g |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |

1196147-20-2 | 95% | 1g |

$1944.0 | 2023-09-06 | |

| 1PlusChem | 1P0095PK-2.5g |

4-AMino-2-chloro-thiazole-5-carboxylic acid Methyl ester |

1196147-20-2 | 95% | 2.5g |

$4770.00 | 2023-12-26 | |

| 1PlusChem | 1P0095PK-100mg |

4-AMino-2-chloro-thiazole-5-carboxylic acid Methyl ester |

1196147-20-2 | 95% | 100mg |

$894.00 | 2023-12-26 | |

| Aaron | AR0095XW-1g |

4-AMino-2-chloro-thiazole-5-carboxylic acid Methyl ester |

1196147-20-2 | 95% | 1g |

$2698.00 | 2025-02-17 |

methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1196147-20-2 (methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate) 関連製品

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1196147-20-2)Methyl 4-amino-2-chlorothiazole-5-carboxylate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ